5-(Aminomethyl)-3-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one

Description

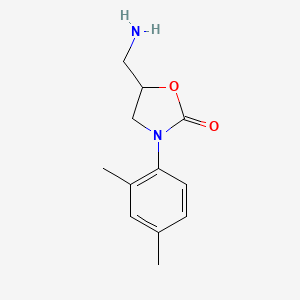

5-(Aminomethyl)-3-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative characterized by a 1,3-oxazolidin-2-one core substituted with a 2,4-dimethylphenyl group at position 3 and an aminomethyl group at position 4. The stereochemistry of the aminomethyl substituent (S-configuration at C5, if applicable) is critical for its pharmacological and physicochemical properties. Oxazolidinones are heterocyclic compounds widely studied for their antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

5-(aminomethyl)-3-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C12H16N2O2/c1-8-3-4-11(9(2)5-8)14-7-10(6-13)16-12(14)15/h3-5,10H,6-7,13H2,1-2H3 |

InChI Key |

WBMZXGYLPIOXKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CC(OC2=O)CN)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one typically involves the following steps:

Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.

Introduction of the Phenyl Group: The phenyl group with methyl substitutions can be introduced through a Friedel-Crafts alkylation reaction, where the phenyl ring is alkylated with methyl groups in the presence of a Lewis acid catalyst.

Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, where formaldehyde, an amine, and a compound containing an active hydrogen atom react to form the aminomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-3-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the oxazolidinone ring or the phenyl group.

Substitution: The compound can undergo nucleophilic substitution reactions where the aminomethyl group can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, and thiols under mild to moderate conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the oxazolidinone ring.

Reduction: Reduced forms of the oxazolidinone ring or the phenyl group.

Substitution: Substituted derivatives with various functional groups replacing the aminomethyl group.

Scientific Research Applications

5-(Aminomethyl)-3-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Industry: Utilized in the production of polymers, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The oxazolidinone ring and the aminomethyl group play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Analogues with Varied Phenyl Substituents

The phenyl group at position 3 significantly influences bioactivity and metabolic stability. Key comparisons include:

Key Insights :

- Electron-Withdrawing Groups (e.g., Fluorine) : The 4-fluorophenyl analog () exhibits higher polarity and bioavailability compared to alkyl-substituted phenyl groups .

- Lipophilic Substituents : The 2,4-dimethylphenyl group in the target compound may enhance membrane permeability and metabolic stability due to increased lipophilicity .

Position 5 Substituent Modifications

The aminomethyl group at position 5 is a key pharmacophore. Comparisons with halogenated analogs highlight reactivity and toxicity differences:

Key Insights :

- Aminomethyl vs.

- Synthetic Utility : Halogenated derivatives serve as intermediates for further functionalization (e.g., nucleophilic substitution) .

Core Heterocycle Variations

Compounds with oxadiazole or indole cores demonstrate divergent bioactivities:

Key Insights :

- Oxazolidinone vs. Oxadiazole/Indole Cores: Oxazolidinones are preferred for antibacterial activity (e.g., Linezolid), while oxadiazole hybrids target diverse pathways (e.g., antimicrobial, anti-inflammatory) .

Biological Activity

5-(Aminomethyl)-3-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one, with the CAS number 1082557-80-9, is a compound that belongs to the oxazolidinone class of compounds. This class is known for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 220.27 g/mol

- Structure : The compound features an oxazolidinone ring with an aminomethyl group and a dimethylphenyl substituent, which may influence its biological interactions.

Pharmacological Activity

The biological activity of this compound has been investigated in various studies. Below are key findings related to its pharmacological properties:

Antitumor Activity

Research indicates that oxazolidinones exhibit significant antitumor activity. In vitro studies have shown that derivatives of oxazolidinones can inhibit the growth of various human cancer cell lines. Specifically, compounds similar to this compound have demonstrated effective cytotoxicity against cancer cells.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5-Aminomethyl-3-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one | A549 (Lung) | 0.45 - 5.08 | |

| Sunitinib | A549 (Lung) | 1.35 - 6.61 |

The above table illustrates that the compound exhibits a lower IC50 value compared to Sunitinib, a known multitargeted receptor tyrosine kinase inhibitor.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the oxazolidinone structure may interfere with protein synthesis in bacteria and cancer cells by inhibiting ribosomal function.

Case Studies

Several case studies have highlighted the effectiveness of oxazolidinone derivatives in treating various conditions:

- Study on Anticancer Properties : A study published in a peer-reviewed journal evaluated several oxazolidinone derivatives for their anticancer properties against multiple cell lines. The results indicated that compounds with structural similarities to this compound showed promising results in inhibiting tumor growth through apoptosis induction .

- Research on Selectivity : Another research effort focused on the selectivity of these compounds towards different growth factors in endothelial cells. The findings suggested that certain derivatives preferentially inhibited VEGF-stimulated proliferation over bFGF-stimulated proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.